(R)-GDC-0927

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

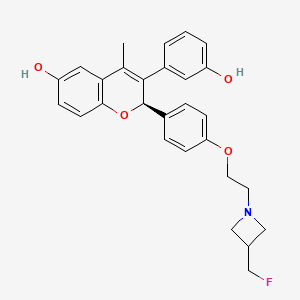

(2R)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAAPZIFCQQQKX-MUUNZHRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-GDC-0927: A Technical Guide to its Mechanism of Action in ER+ Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GDC-0927 is a potent, orally bioavailable, non-steroidal selective estrogen receptor (ER) antagonist and degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer, including those resistant to tamoxifen.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, effects on downstream signaling, and performance in various experimental models.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism:

-

Estrogen Receptor Antagonism: It competitively binds to the estrogen receptor alpha (ERα), preventing the binding of estradiol and subsequent receptor activation. This blockade inhibits both ligand-dependent and ligand-independent ER-mediated signaling.[3][4]

-

Estrogen Receptor Degradation: Upon binding, this compound induces a conformational change in the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This reduction in the total cellular pool of ERα further diminishes the signaling capacity of the pathway. Furthermore, this compound has been shown to immobilize the estrogen receptor.[2][3]

This dual action results in a comprehensive shutdown of ER-driven transcriptional programs that promote the proliferation and survival of ER+ breast cancer cells.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been quantified in various assays, demonstrating its high potency and effectiveness.

| Assay/Model | Cell Line/Model Details | Parameter | Value | Reference |

| In Vitro Efficacy | ||||

| ERα Degradation | MCF-7 Breast Cancer Cells | Degradation Efficacy | 97% | [1] |

| ERα Degradation | T47D Breast Cancer Cells | IC50 | 0.13 ± 0.03 nM | [5] |

| Cell Proliferation | MCF-7 Breast Cancer Cells | IC50 | ≤ 0.2 nM | |

| In Vivo Efficacy | ||||

| Tamoxifen-Resistant Xenograft | MCF-7 based, with subcutaneous estradiol pellets. | Tumor Response | Regression in 5 of 8 animals | [1] |

| Patient-Derived Xenograft (PDX) | ER+ models (ESR1 mutant and wild-type) | Efficacious Dose Range | 10–100 mg/kg/day | [3] |

Clinical Pharmacodynamics and Efficacy

A Phase I clinical trial (NCT02316509) in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer provided key insights into the clinical activity of this compound.[1][4][6]

| Parameter | Patient Cohort Details | Finding | Reference |

| Target Engagement | |||

| [18F]-fluoroestradiol (FES) PET Scans | 9 patients with FES-avid disease | >90% reduction in FES uptake | [3][4] |

| ER Expression (Tumor Biopsies) | ~40% reduction | [3][4] | |

| Clinical Activity | |||

| Clinical Benefit Rate | 42 heavily pretreated patients | 29% (12 of 42 patients) | [3][4] |

| Best Overall Response | 42 heavily pretreated patients | 41% with stable disease (17 of 42 patients) | [3][4] |

| Biomarker Analysis | |||

| Circulating Tumor DNA (ctDNA) | Patients with baseline ESR1 and PIK3CA mutations | General decline in mutant allele frequencies in the first on-treatment samples. | [7] |

| ER Target Gene Expression | Paired baseline and on-treatment tumor biopsies (n=6) | Evidence of suppression in ER pathway activity. | [7] |

| Progesterone Receptor (PR) Expression | Paired baseline and on-treatment tumor biopsies | Reduced PR levels, consistent with ER pathway inhibition. | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway

This compound's mechanism of action centers on its direct interaction with ERα, leading to the inhibition of downstream signaling pathways crucial for tumor growth.

Caption: this compound binds to ERα, leading to its degradation and blocking its nuclear translocation and transcriptional activity.

Experimental Workflows

The preclinical evaluation of this compound involved several key experimental models.

In-Cell Western Assay for ERα Degradation

Caption: Workflow for quantifying this compound-induced ERα degradation using an in-cell western assay.

Tamoxifen-Resistant Xenograft Model

Caption: Workflow for evaluating the in vivo efficacy of this compound in a tamoxifen-resistant breast cancer xenograft model.

Experimental Protocols

In-Cell Western Assay

This assay was employed to quantify the degradation of ERα in MCF-7 breast cancer cells.[1]

-

Cell Seeding: MCF-7 cells are seeded in 96-well microplates and allowed to adhere overnight.

-

Treatment: Cells are treated with a dose range of this compound or control compounds for a specified duration (e.g., 24 hours).

-

Fixation and Permeabilization: The cells are fixed with a formaldehyde-based solution and then permeabilized with a detergent-based buffer to allow antibody access to intracellular proteins.

-

Blocking: Non-specific antibody binding is blocked using a protein-based blocking buffer.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for ERα.

-

Secondary Antibody Incubation: Following washing, cells are incubated with an infrared dye-conjugated secondary antibody that recognizes the primary antibody.

-

Imaging and Quantification: The plates are scanned using an infrared imaging system, and the fluorescence intensity in each well is quantified. This intensity is proportional to the amount of ERα protein. Normalization to a housekeeping protein or total protein stain is performed to account for variations in cell number.

Tamoxifen-Resistant Xenograft Model

This in vivo model was utilized to assess the anti-tumor activity of this compound in a setting of acquired resistance to endocrine therapy.[1]

-

Cell Line: A tamoxifen-resistant derivative of the MCF-7 human breast cancer cell line is used.

-

Animal Model: Immunocompromised mice (e.g., nu/nu nude mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: The tamoxifen-resistant MCF-7 cells are implanted into the mammary fat pad or subcutaneously in the mice. To support tumor growth, which remains estrogen-dependent, a slow-release estradiol pellet is implanted subcutaneously.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at various doses (e.g., 10-100 mg/kg) daily or as per the study design. The control group receives a vehicle solution.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.

-

Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as determining intratumoral ERα levels via immunohistochemistry or western blotting.

Patient-Derived Xenograft (PDX) Models

PDX models, which involve the implantation of fresh patient tumor tissue into immunodeficient mice, were used to evaluate the efficacy of this compound in a more clinically relevant setting.[3][8][9][10]

-

Tumor Acquisition: Fresh tumor tissue is obtained from patients with ER+ breast cancer, including those with known ESR1 mutations.

-

Implantation: Small fragments of the tumor are implanted subcutaneously or orthotopically into the mammary fat pad of highly immunodeficient mice (e.g., NOD-SCID or NSG mice). An estradiol supplement is typically provided.

-

Tumor Engraftment and Expansion: Once the tumors have successfully engrafted and grown, they can be serially passaged into new cohorts of mice for expansion and subsequent drug testing.

-

Treatment Studies: Similar to the cell line-derived xenograft models, once tumors reach a specified size, mice are randomized to receive this compound or vehicle. Tumor growth is monitored over time to assess treatment efficacy.

Conclusion

This compound is a potent selective estrogen receptor degrader with a dual mechanism of action that leads to robust anti-tumor activity in preclinical models of ER+ breast cancer, including those with acquired resistance to tamoxifen. Clinical data has confirmed its on-target activity and demonstrated preliminary evidence of efficacy in a heavily pretreated patient population. The data and protocols summarized in this guide provide a comprehensive overview of the scientific foundation for the continued investigation of this compound and similar next-generation endocrine therapies.

References

- 1. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. altogenlabs.com [altogenlabs.com]

- 5. biorxiv.org [biorxiv.org]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. Collection - Data from An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen ReceptorâPositive Breast Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. oncodesign-services.com [oncodesign-services.com]

- 10. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]

An In-depth Technical Guide to (R)-GDC-0927: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-GDC-0927, also known as Giredestrant, is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD). It has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer and has been evaluated in clinical trials. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its mechanism of action and preclinical and clinical data. Detailed experimental protocols for its synthesis and key biological assays are also presented.

Chemical Structure and Properties

This compound is a complex small molecule featuring a chromene core, a structural motif common in SERDs, linked to a fluoromethyl azetidine side chain. This specific configuration is crucial for its high potency and efficacy in degrading the estrogen receptor alpha (ERα).

| Property | Value |

| IUPAC Name | (2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol |

| SMILES | CC1=C(--INVALID-LINK--C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O |

| Molecular Formula | C₂₈H₂₈FNO₄ |

| Molecular Weight | 461.5 g/mol |

| CAS Number | 1642297-01-5 |

Synthesis

The synthesis of this compound is a multi-step process involving the construction of the chromene core followed by the attachment of the crucial fluoromethyl azetidine side chain. While the precise, proprietary synthesis has not been fully disclosed, a plausible synthetic route can be constructed based on published methodologies for analogous compounds. The key steps involve the synthesis of a 2-phenyl-4-methyl-2H-chromene intermediate and the preparation of the 3-(fluoromethyl)azetidine side chain, followed by their coupling.

Illustrative Synthetic Scheme

Caption: Illustrative synthetic pathway for this compound.

Experimental Protocols (General Procedures)

Synthesis of 2-Phenyl-4-methyl-2H-chromene Derivatives:

A general method involves the reaction of a substituted salicylaldehyde with a substituted phenylacetonitrile in the presence of a base such as piperidine or pyrrolidine, followed by reduction and cyclization. The specific precursors for this compound would be appropriately substituted to yield the desired hydroxyphenyl and ethoxy-linked phenyl groups on the chromene core.

Synthesis of the 3-(Fluoromethyl)azetidine Side Chain:

The synthesis of this key side chain can be achieved through various methods, often starting from a protected 3-hydroxyazetidine. A common approach involves the conversion of the hydroxyl group to a suitable leaving group, followed by nucleophilic fluorination using a fluoride source such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Coupling of the Core and Side Chain:

The final step involves the etherification of the phenolic hydroxyl group on the chromene core with the prepared azetidine side chain, which is typically activated as a tosylate or mesylate. This reaction is generally carried out in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent such as DMF or acetonitrile.

Biological Activity and Mechanism of Action

This compound is a selective estrogen receptor degrader (SERD). Its primary mechanism of action is to bind to the estrogen receptor alpha (ERα) and induce its degradation through the ubiquitin-proteasome pathway. This leads to a reduction in the total cellular levels of ERα, thereby inhibiting both ligand-dependent and ligand-independent ER signaling, which is a key driver of growth in many ER+ breast cancers.

ERα Signaling and Inhibition by this compound

Caption: Mechanism of ERα signaling and its inhibition by this compound.

Quantitative Biological Data

| Assay | Cell Line | Parameter | Value | Reference |

| Antiproliferative Activity | MCF-7 | EC₅₀ | 0.3 nM | [1] |

| ERα Degradation | MCF-7 | Degradation Efficacy | 97% | [1] |

Clinical Pharmacokinetics (Phase I, NCT02316509)

A Phase I clinical trial in postmenopausal women with ER+/HER2- metastatic breast cancer provided key pharmacokinetic data for this compound.[2]

| Parameter | Value (at 1000 mg once daily) |

| Tₘₐₓ (h) | ~4 |

| Cₘₐₓ (ng/mL) | ~1500 |

| AUC₀₋₂₄ (ng·h/mL) | ~25000 |

| t₁/₂ (h) | ~24 |

Key Experimental Protocols

ERα Degradation Assay (In-Cell Western)

This assay is used to quantify the degradation of ERα in cells following treatment with a SERD.

-

Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in TBST).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for ERα.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Detection: Quantify the fluorescence intensity using a plate reader. The signal is normalized to a housekeeping protein (e.g., β-actin) to account for variations in cell number.

MCF-7 Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of ER+ breast cancer cells.

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate in estrogen-depleted medium.

-

Treatment: After a period of estrogen starvation, treat the cells with various concentrations of this compound in the presence of a low concentration of estradiol to stimulate proliferation.

-

Incubation: Incubate the cells for a period of 5-7 days.

-

Quantification of Proliferation: Cell proliferation can be assessed using various methods, such as the sulforhodamine B (SRB) assay, which measures total protein content, or assays that measure metabolic activity (e.g., MTT, MTS).

-

Data Analysis: The results are typically expressed as the concentration of the compound that inhibits cell proliferation by 50% (IC₅₀ or EC₅₀).

Conclusion

This compound is a promising therapeutic agent for the treatment of ER+ breast cancer. Its unique chemical structure, characterized by a chromene core and a fluoromethyl azetidine side chain, confers high potency as a selective estrogen receptor degrader. The synthesis of this complex molecule requires a multi-step approach. Preclinical and clinical studies have demonstrated its ability to effectively degrade ERα, inhibit ER signaling, and suppress tumor growth. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the properties and potential applications of this compound and similar SERDs in the field of oncology.

References

- 1. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

(R)-GDC-0927: A Technical Guide to Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GDC-0927, also known as Giredestrant, is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD). It has been developed as a next-generation endocrine therapy for estrogen receptor-positive (ER+) breast cancer. This technical guide provides an in-depth overview of the target engagement and binding affinity of this compound, compiling quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-tumor effects by binding to the estrogen receptor alpha (ERα), leading to a conformational change that induces the subsequent degradation of the receptor via the proteasomal pathway.[1] This dual mechanism of antagonism and degradation effectively blocks ER-mediated signaling, inhibiting the growth and survival of ER-expressing cancer cells.[1] This is particularly significant in the context of tumors harboring ESR1 mutations, which can confer resistance to traditional endocrine therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the binding affinity and target engagement of this compound.

| Parameter | Value | Cell Line | Assay | Reference |

| ERα Degradation IC50 | 0.1 nM | MCF-7 | In-Cell Western | [2] |

| ERα Degradation Efficacy | 97% | MCF-7 | In-Cell Western | [3][4] |

| Parameter | Method | Result | Patient Population | Reference |

| Target Engagement | [18F]-Fluoroestradiol (FES) PET | >90% reduction in FES uptake | Postmenopausal women with ER+/HER2- metastatic breast cancer | [5][6] |

| ERα Expression Reduction | Tumor Biopsy | ~40% reduction | Postmenopausal women with ER+/HER2- metastatic breast cancer | [5][6] |

Experimental Protocols

Estrogen Receptor α (ERα) Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of compounds to the estrogen receptor.[7][8]

Objective: To determine the in vitro binding affinity (IC50, Ki) of this compound for ERα.

Materials:

-

Human recombinant ERα protein

-

[3H]-Estradiol (radioligand)

-

This compound

-

Assay Buffer (e.g., Tris-based buffer with additives)

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, combine the human recombinant ERα protein, a fixed concentration of [3H]-Estradiol, and the various concentrations of this compound.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate the bound from the unbound radioligand using a suitable method (e.g., filtration, size-exclusion chromatography).

-

Quantify the amount of bound [3H]-Estradiol using a scintillation counter.

-

Plot the percentage of bound radioligand against the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the bound radioligand.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

In-Cell Western Assay for ERα Degradation

This protocol is based on the methodology used to determine the ERα degradation efficacy of GDC-0927 and its analogs.[3][9][10]

Objective: To quantify the degradation of ERα in a cellular context upon treatment with this compound.

Materials:

-

MCF-7 breast cancer cells (ER+)

-

Cell culture medium and supplements

-

This compound

-

Primary antibody against ERα

-

Secondary antibody conjugated to a fluorescent dye

-

DNA stain (for normalization)

-

Imaging system capable of detecting fluorescence in multi-well plates

Procedure:

-

Seed MCF-7 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24 hours).

-

Fix the cells and permeabilize the cell membranes.

-

Incubate the cells with a primary antibody specific for ERα.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Stain the cell nuclei with a DNA-binding dye for normalization of cell number.

-

Acquire fluorescent signals for both the ERα antibody and the DNA stain using an appropriate imaging system.

-

Calculate the normalized ERα signal for each treatment condition.

-

Plot the normalized ERα signal against the concentration of this compound to determine the IC50 for degradation and the maximum percentage of degradation.

Preclinical [18F]-FES PET Imaging for Target Engagement

This protocol is a generalized procedure for assessing in vivo target engagement of a SERD like this compound in a preclinical setting.[11]

Objective: To visualize and quantify the occupancy of ERα by this compound in a tumor xenograft model.

Materials:

-

Immunocompromised mice

-

ER+ breast cancer cells (e.g., MCF-7) for xenograft establishment

-

This compound formulation for in vivo administration

-

[18F]-Fluoroestradiol (FES) radiotracer

-

PET/CT scanner

Procedure:

-

Establish ER+ breast cancer xenografts in immunocompromised mice.

-

Administer this compound to the tumor-bearing mice at various dose levels and for a specified duration.

-

At the desired time point after treatment, inject the mice with [18F]-FES.

-

Allow for the radiotracer to distribute and bind to available ERα.

-

Anesthetize the mice and perform a whole-body PET/CT scan.

-

Reconstruct the PET images and co-register them with the CT images for anatomical reference.

-

Quantify the uptake of [18F]-FES in the tumor and other tissues of interest by drawing regions of interest (ROIs) and calculating the standardized uptake value (SUV).

-

A reduction in tumor [18F]-FES uptake in the treated group compared to the vehicle control group indicates target engagement by this compound.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in an ER+ breast cancer cell.

Experimental Workflow for ERα Degradation Assay

Caption: Workflow for determining ERα degradation using an in-cell western assay.

Logical Relationship of Target Engagement Metrics

Caption: Logical flow from molecular binding to in vivo anti-tumor activity.

References

- 1. news.cancerconnect.com [news.cancerconnect.com]

- 2. The Role of [18F]FES PET/CT in Breast Cancer Management: An Umbrella Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]

- 10. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of 18F-FES, 18F-FDG, and 18F-FMISO PET Imaging Probes for Early Prediction and Monitoring of Response to Endocrine Therapy in a Mouse Xenograft Model of ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

(R)-GDC-0927: An In-Depth Technical Guide to its In Vitro Activity in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-GDC-0927, a potent and orally bioavailable selective estrogen receptor degrader (SERD), has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer. This technical guide provides a comprehensive overview of the in vitro activity of this compound in key breast cancer cell lines. It includes a summary of its antiproliferative and ER degradation efficacy, detailed experimental protocols for relevant assays, and a visualization of the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of breast cancer therapeutics.

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies that target the ER signaling pathway are a cornerstone of its treatment. However, the development of resistance to these therapies remains a significant clinical challenge. Selective estrogen receptor degraders (SERDs) represent a class of therapeutic agents that not only antagonize the ER but also promote its degradation, offering a potential strategy to overcome resistance. This compound is a non-steroidal SERD that has been investigated for its potential in treating ER+ breast cancer, including models of tamoxifen resistance. This guide focuses on the in vitro characterization of this compound's activity in relevant breast cancer cell lines.

Quantitative Data on In Vitro Activity

The in vitro efficacy of this compound has been evaluated in various ER+ breast cancer cell lines. The following tables summarize the key quantitative data available.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Receptor Status | Parameter | Value (nM) | Assay |

| MCF-7 | ER+/PR+ | EC50 | 0.3[1] | CellTiter-Glo |

| T47D | ER+/PR+ | - | Data not available | - |

| ZR-75-1 | ER+/PR+ | - | Data not available | - |

Table 2: Estrogen Receptor α (ERα) Degradation Efficacy of this compound

| Cell Line/Model | Condition | Parameter | Value (%) | Assay |

| MCF-7 xenograft | Tamoxifen-resistant | ERα degradation efficacy | 97[2][3] | In-Cell Western |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the key experimental protocols used to assess the in vitro activity of this compound.

Cell Culture

-

Cell Lines: MCF-7, T47D, and ZR-75-1 human breast cancer cell lines are commonly used models for ER+ breast cancer.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate for the desired time period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate EC50 values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.

-

ERα Degradation Assay (In-Cell Western)

The In-Cell Western assay is a quantitative immunofluorescence method used to measure protein levels directly in fixed cells in a microplate format.

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate and allow them to adhere.

-

Treat cells with this compound or a vehicle control for a specified duration (e.g., 24 hours).

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

-

Incubate with a primary antibody against ERα overnight at 4°C.

-

Wash the wells with PBS containing 0.1% Tween 20.

-

Incubate with a fluorescently-labeled secondary antibody and a cell-staining dye (for normalization) for 1 hour at room temperature in the dark.

-

Wash the wells as in step 7.

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for ERα and normalize it to the cell stain intensity. The percentage of ERα degradation is calculated relative to the vehicle-treated control.

-

Western Blot for ERα Detection

Western blotting is used to separate and identify proteins from cell lysates.

-

Procedure:

-

Culture and treat cells with this compound as described above.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.

-

Signaling Pathways and Experimental Workflows

This compound exerts its effects by directly targeting the estrogen receptor. This leads to the downregulation of ER-dependent signaling pathways that are critical for the proliferation and survival of ER+ breast cancer cells.

Caption: Mechanism of action of this compound in ER+ breast cancer cells.

Caption: A typical experimental workflow for evaluating the in vitro activity of this compound.

Conclusion

This compound is a potent selective estrogen receptor degrader with significant antiproliferative and ERα degradation activity in ER+ breast cancer cell lines, particularly demonstrated in the MCF-7 cell line. The provided experimental protocols offer a foundation for further investigation into its mechanism of action and efficacy in other relevant preclinical models. The visualization of the signaling pathway and experimental workflow serves as a guide for researchers in the field. Further studies are warranted to fully elucidate the activity of this compound across a broader range of ER+ breast cancer cell lines and to explore its potential in overcoming endocrine resistance.

References

- 1. nordiqc.org [nordiqc.org]

- 2. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Selective Estrogen Receptor Degrader (R)-GDC-0927: A Technical Overview of its Effects on ESR1 Mutant Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GDC-0927, also known as GDC-0927 and SRN-927, is a potent, non-steroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD). It was developed to overcome the limitations of earlier endocrine therapies, particularly in the context of acquired resistance driven by mutations in the Estrogen Receptor 1 gene (ESR1). These mutations, commonly found in the ligand-binding domain (LBD) of the estrogen receptor (ERα), such as Y537S and D538G, lead to constitutive, ligand-independent receptor activity, driving tumor growth and rendering aromatase inhibitors ineffective.[1][2] GDC-0927 was designed to be a full ER antagonist that not only blocks receptor signaling but also induces its complete proteasomal degradation, thereby eliminating the driver of resistance.[3][4]

Preclinical studies demonstrated that GDC-0927 had robust anti-tumor activity in xenograft models, including those resistant to tamoxifen and those harboring ESR1 mutations.[3][5] Despite promising preclinical data and evidence of target engagement in a Phase I clinical trial (NCT02316509), the development of GDC-0927 was ultimately discontinued due to poor oral bioavailability, which necessitated a high pill burden for patients.[6][7] This technical guide provides a comprehensive overview of the available data on the effects of this compound on ESR1 mutant cell lines and models, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action

GDC-0927 functions as a dual-mechanism antagonist of the estrogen receptor. Firstly, it competitively binds to ERα, blocking the conformational changes required for transcriptional activation. Secondly, and more importantly for resistant phenotypes, it induces a conformational change in the receptor that marks it for ubiquitination and subsequent degradation by the proteasome.[3][4] This degradation removes both wild-type and mutant ERα protein from the cell, effectively shutting down the signaling pathway that drives tumor proliferation.

Quantitative Data Presentation

While extensive comparative data in isogenic cell lines is not publicly available due to the compound's discontinued development, published preclinical results highlight its high potency. The following tables summarize the available quantitative data and provide an illustrative example of expected antiproliferative activity based on its characterization as a potent SERD effective against ESR1 mutations.

Table 1: ERα Degradation Efficacy of this compound

| Assay Type | Model System | Parameter | Value | Reference |

|---|---|---|---|---|

| In Vitro Degradation | Not Specified | IC50 | 0.1 nM | [8] |

| In Vivo Degradation | Tamoxifen-Resistant MCF-7 Xenograft | ERα Degradation Efficacy | 97% |[5][9][10] |

Table 2: Illustrative Antiproliferative Activity of this compound in ESR1 WT and Mutant Cell Lines Note: The following values are representative examples based on the compound's known potency and are intended for illustrative purposes, as specific side-by-side comparative data has not been published.

| Cell Line | ESR1 Status | Estrogen Condition | Illustrative IC50 (nM) |

|---|---|---|---|

| MCF-7 | Wild-Type | + E2 | ~0.5 - 2.0 |

| MCF-7 | Y537S Mutant | Estrogen-Deprived | ~1.0 - 5.0 |

| MCF-7 | D538G Mutant | Estrogen-Deprived | ~1.0 - 5.0 |

| T47D | Wild-Type | + E2 | ~0.5 - 2.0 |

| T47D | Y537S Mutant | Estrogen-Deprived | ~1.0 - 5.0 |

Signaling Pathways and Resistance

A key mechanism of endocrine resistance involves the crosstalk between ERα and growth factor signaling pathways, particularly the PI3K/AKT/mTOR cascade.[6][11][12] Ligand-independent activity of mutant ERα can be further enhanced by phosphorylation from upstream kinases like AKT. By degrading the ERα protein, GDC-0927 effectively removes a critical node in this network, inhibiting downstream signaling required for cell proliferation and survival.

Experimental Protocols

Detailed protocols for the specific evaluation of GDC-0927 have not been published. However, the following represents standard methodologies used to characterize SERDs against ESR1 mutant cell lines.

Cell Proliferation Assay (e.g., using CellTiter-Glo®)

This assay quantifies cell viability to determine the half-maximal inhibitory concentration (IC50) of the compound.

-

Cell Seeding: Plate isogenic MCF-7 cells (Wild-Type, Y537S, D538G) in 96-well plates at a density of 3,000-5,000 cells/well in appropriate media (e.g., phenol red-free IMEM with 10% charcoal-stripped fetal bovine serum for estrogen-deprived conditions).

-

Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate plates for 5-7 days at 37°C in a 5% CO2 incubator.

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Shake for 2 minutes to induce lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

-

Data Analysis: Normalize luminescence values to the vehicle control. Plot the dose-response curve and calculate IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

ERα Degradation Assay (Western Blot)

This protocol is used to quantify the reduction in ERα protein levels following treatment.

-

Cell Culture and Treatment: Plate cells (e.g., MCF-7 Y537S) in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for a specified time (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate on an 8-10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against ERα (e.g., Rabbit anti-ERα) overnight at 4°C.

-

Incubate with a loading control antibody (e.g., Mouse anti-β-actin or GAPDH) for 1 hour at room temperature.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit, anti-mouse) for 1 hour.

-

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Densitometry Analysis: Quantify band intensity using software like ImageJ. Normalize ERα band intensity to the loading control and then to the vehicle-treated sample to determine the percentage of degradation.

Tamoxifen-Resistant Xenograft Model

This in vivo model assesses the efficacy of the compound in a setting that mimics acquired resistance.

-

Cell Line Preparation: Establish a tamoxifen-resistant MCF-7 cell line by long-term culture with increasing concentrations of 4-hydroxytamoxifen.[5]

-

Animal Model: Use female, ovariectomized immunodeficient mice (e.g., NSG or nu/nu).

-

Tumor Implantation: Supplement mice with a slow-release estradiol pellet to support initial tumor growth.[5] Inject 5-10 x 106 tamoxifen-resistant MCF-7 cells, suspended in Matrigel, into the mammary fat pad.

-

Treatment: Once tumors reach a palpable size (e.g., 150-200 mm³), randomize mice into treatment groups: Vehicle control and this compound (dosed orally, daily, at concentrations shown to be effective in other models, e.g., 10-100 mg/kg).[3]

-

Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

-

Endpoint Analysis: At the end of the study, excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for ERα levels, immunohistochemistry for proliferation markers like Ki-67).

Preclinical Evaluation Workflow

The evaluation of a novel SERD like GDC-0927 against ESR1 mutant breast cancer follows a logical, multi-stage workflow from in vitro characterization to in vivo efficacy testing.

Summary and Conclusion

This compound is a potent selective estrogen receptor degrader that demonstrated significant preclinical activity against breast cancer models harboring wild-type and, critically, mutant ESR1. Its ability to induce near-complete degradation of the ERα protein provided a strong rationale for its development as a treatment for endocrine-resistant metastatic breast cancer.[5][13] Clinical data confirmed target engagement, with evidence of anti-tumor activity in heavily pretreated patients, including those with detectable ESR1 mutations.[4] However, the project was halted due to pharmacokinetic challenges related to its low oral bioavailability.[6][7] The data and methodologies associated with GDC-0927 remain valuable, providing a technical blueprint for the evaluation of next-generation SERDs and underscoring the principle that achieving maximal ERα degradation is a promising strategy to overcome resistance in ESR1-mutant breast cancer.

References

- 1. onclive.com [onclive.com]

- 2. CDK4/6 Inhibitors Overcome Endocrine ESR1 Mutation-Related Resistance in Metastatic Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 4. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 7. From Pure Antagonists to Pure Degraders of the Estrogen Receptor: Evolving Strategies for the Same Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

(R)-GDC-0927: A Technical Overview of Pharmacokinetics and Oral Bioavailability

(R)-GDC-0927, also known as SRN-927, is a potent, non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD) that was investigated for the treatment of estrogen receptor (ER)-positive breast cancer. This technical guide provides a comprehensive summary of the available pharmacokinetic data, experimental methodologies, and the underlying mechanism of action for this compound. The development of this compound was ultimately discontinued due to low oral exposure and the requirement for a high pill dosage in clinical trials, which was attributed to high clearance.[1]

Pharmacokinetic Profile

While detailed quantitative preclinical pharmacokinetic data for this compound in various animal models is not extensively published, available information from preclinical and clinical studies provides insights into its absorption, distribution, metabolism, and excretion.

Preclinical Pharmacokinetics

In preclinical studies utilizing ER+ breast cancer xenograft models, this compound demonstrated dose-dependent antitumor activity. The efficacious oral dose range in these in vivo models was determined to be between 10 and 100 mg/kg/day.[2][3] Efficacy was demonstrated in a tamoxifen-resistant breast cancer xenograft model, where the compound led to tumor regression and a significant reduction in intratumoral ER-α levels.[4][5]

Clinical Pharmacokinetics

A first-in-human Phase I study was conducted in postmenopausal women with locally advanced or metastatic ER-positive/HER2-negative breast cancer.[1][5][6][7][8][9][10] The study revealed that this compound had predictable pharmacokinetics that supported a once-daily dosing regimen.[1][6][7][8][9][10]

Key findings from the Phase I clinical trial are summarized in the table below.

| Parameter | Observation | Source |

| Dosing Regimen | Once daily oral administration. | [1][5][6][7][8][9][10] |

| Dose Escalation | Starting dose of 600 mg/day, with escalation in 400 mg increments. | [2][8] |

| Exposure | Average Cmax and AUC0–24 increased with escalating doses. | [8] |

| Accumulation | Approximately 1.6-fold accumulation was observed following once-daily dosing, consistent with the observed half-life. | [10] |

Experimental Protocols

Detailed experimental protocols from the preclinical pharmacokinetic studies of this compound are not publicly available. However, based on standard practices for such investigations, the following methodologies were likely employed.

Animal Models

-

Species: Preclinical pharmacokinetic studies for oncology drug candidates typically utilize rodents (mice and rats) and sometimes non-rodent species like dogs.[11]

-

Xenograft Models: To assess in vivo efficacy, human breast cancer cell lines (e.g., MCF-7) or patient-derived tumors are implanted into immunocompromised mice.[2][3][12][13][14][15] A tamoxifen-resistant breast cancer xenograft model was specifically used to evaluate the activity of this compound.[4][5]

Dosing and Formulation

-

Route of Administration: As an orally bioavailable drug, this compound was administered orally in preclinical studies, likely via gavage.[7]

-

Vehicle: The specific formulation vehicle for preclinical studies has not been detailed in the available literature. However, for oral administration of small molecules, formulations often involve vehicles such as medium-chain triglycerides (MCT) or aqueous suspensions containing polymers and surfactants to improve solubility and absorption.[7]

Bioanalytical Methods

-

Technique: The quantification of this compound in biological matrices such as plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18][19][20] This technique offers high sensitivity and specificity required for pharmacokinetic analysis.[16][17][18][19][20]

-

General Procedure (Hypothetical):

-

Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the drug from plasma proteins and other endogenous components.

-

Chromatographic Separation: Use of a reversed-phase HPLC or UPLC column to separate the analyte from other compounds in the extracted sample.

-

Mass Spectrometric Detection: Ionization of the analyte (e.g., using electrospray ionization - ESI) and detection of specific precursor and product ion transitions for accurate quantification.

-

The workflow for a typical bioanalytical method development and validation process is illustrated below.

Mechanism of Action: ER Signaling and Degradation

This compound acts as a selective estrogen receptor degrader (SERD). Its mechanism of action involves both antagonizing the estrogen receptor and inducing its degradation.[1][4] This dual action is intended to block both ligand-dependent and ligand-independent ER-mediated signaling, which are key drivers in many ER-positive breast cancers.[2]

The estrogen receptor signaling pathway is a critical regulator of gene transcription. In the absence of a ligand, the estrogen receptor (ERα) resides in the cytoplasm. Upon binding of its natural ligand, estradiol (E2), ERα dimerizes and translocates to the nucleus. There, it binds to specific DNA sequences known as estrogen response elements (EREs), leading to the transcription of target genes that promote cell proliferation and survival.[1][21][22]

This compound disrupts this pathway by binding to ERα, which prevents the conformational changes necessary for its activation and promotes its degradation through the proteasomal pathway.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Animal models for exploring the pharmacokinetics of breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Animal models for exploring the pharmacokinetics of breast cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jneonatalsurg.com [jneonatalsurg.com]

- 17. mdpi.com [mdpi.com]

- 18. Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ktisis.cut.ac.cy [ktisis.cut.ac.cy]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Estrogen Receptor Signaling in Breast Cancer | MDPI [mdpi.com]

(S)-GDC-0927: A Technical Guide for Researchers

For research use only. Not for use in humans.

This technical guide provides an in-depth overview of (S)-GDC-0927, a potent and selective estrogen receptor degrader (SERD). The information is intended for researchers, scientists, and drug development professionals engaged in oncology and endocrinology research. The biologically active form of GDC-0927 is the (S)-enantiomer. While the query specified the (R)-enantiomer, the scientific literature predominantly focuses on the (S)-enantiomer due to its therapeutic activity.

Core Compound Information

(S)-GDC-0927 is a non-steroidal, orally bioavailable small molecule that belongs to the class of selective estrogen receptor degraders. It is designed to target and induce the degradation of estrogen receptor alpha (ERα), a key driver in the majority of breast cancers.

Chemical and Physical Properties

The key chemical and physical properties of (S)-GDC-0927 are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-(4-{2-[3-(Fluoromethyl)-1-azetidinyl]ethoxy}phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol | [1][2] |

| Synonyms | GDC-0927, SRN-927, RG-6047 | [2] |

| CAS Number | 1642297-01-5 (free base) | [2][3][4] |

| 2100830-77-9 (alternate) | [1] | |

| Molecular Formula | C28H28FNO4 | [2][3] |

| Molecular Weight | 461.52 g/mol | [3][4] |

Mechanism of Action and Signaling Pathway

(S)-GDC-0927 exerts its anticancer effects by binding to the estrogen receptor and inducing its subsequent degradation through the ubiquitin-proteasome pathway. This dual mechanism of action—antagonism and degradation—effectively abrogates ER-mediated signaling, which is crucial for the proliferation and survival of ER-positive cancer cells.

Signaling Pathway Diagram

The diagram below illustrates the mechanism of action of (S)-GDC-0927 in inducing the degradation of the estrogen receptor.

References

A Researcher's In-Depth Guide to (R)-GDC-0927: Procurement and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-GDC-0927, a potent and selective estrogen receptor (ER) degrader. This document outlines reliable suppliers for research-grade compound procurement and details key experimental protocols for its application in the laboratory. The information herein is intended to facilitate further investigation into ER-targeted therapies.

Introduction to this compound

This compound, also known as Giredestrant, is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD). It is a non-steroidal compound that acts as a potent antagonist of the estrogen receptor alpha (ERα) and induces its degradation.[1][2][3] This dual mechanism of action makes it a valuable tool for studying ER signaling in breast cancer and other estrogen-dependent diseases. The primary therapeutic rationale for using SERDs like this compound is to overcome resistance to traditional endocrine therapies.[2]

Supplier and Purchasing Information

For researchers seeking to procure this compound for laboratory use, a number of reputable chemical suppliers offer the compound in various purities and quantities. The following table summarizes the available information. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| AdooQ Bioscience | GDC-0927 Racemate | A21507 | >99% | 5mg, 10mg, 25mg, 50mg, 100mg |

| CymitQuimica | GDC-0927 Racemate | TM-T13700 | 98% | Inquire |

| MedchemExpress | GDC-0927 (SRN-927) | HY-111484 | >98% | 10mg, 50mg, 100mg |

| Probechem | GDC-0927 (SRN-927, RG6047) | PC-63294 | >98% | 5mg, 10mg, 25mg, 50mg, 100mg |

| TargetMol | GDC-0927 | T11380 | >98% | 10mg, 25mg, 50mg |

Mechanism of Action: Estrogen Receptor Signaling Pathway

This compound exerts its effects by targeting the estrogen receptor signaling pathway. In normal physiology, estrogen binds to ERα, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, recruiting co-activator proteins and initiating the transcription of genes involved in cell proliferation and survival.

This compound disrupts this process in two ways:

-

Antagonism: It competitively binds to ERα, preventing estrogen from binding and activating the receptor.

-

Degradation: The binding of this compound induces a conformational change in ERα, marking it for ubiquitination and subsequent degradation by the proteasome.[1] This reduction in total ERα levels further inhibits downstream signaling.

Experimental Protocols

The following are key experimental protocols for evaluating the activity of this compound in a laboratory setting.

Cell Culture of MCF-7 Cells

MCF-7 is a human breast cancer cell line that is positive for estrogen receptor and is a commonly used model for studying SERDs.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency.[4]

-

Aspirate the culture medium.

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.

-

Neutralize trypsin with complete growth medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Western Blot for ERα Degradation

This protocol allows for the assessment of this compound's ability to induce the degradation of ERα protein.

-

Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease inhibitors.

-

Collect cell lysates and centrifuge to pellet cellular debris.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against ERα overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

-

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat cells with a range of concentrations of this compound for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the ERα degradation activity of this compound.

Conclusion

This compound is a critical research tool for investigating the role of ER signaling in cancer and for the development of novel endocrine therapies. This guide provides essential information for the procurement and experimental application of this compound. By utilizing the outlined protocols and understanding its mechanism of action, researchers can effectively incorporate this compound into their studies to advance the field of oncology drug discovery.

References

Methodological & Application

Application Notes and Protocols for (R)-GDC-0927 in MCF-7 and T47D Cell-Based Assays

(R)-GDC-0927 is a potent and selective estrogen receptor degrader (SERD) currently under investigation for the treatment of estrogen receptor (ER)-positive breast cancer. These application notes provide detailed protocols for assessing the in vitro activity of this compound in the ER-positive human breast cancer cell lines MCF-7 and T47D. The described assays are fundamental for characterizing its mechanism of action, potency, and efficacy in a preclinical setting.

Mechanism of Action

This compound is a nonsteroidal, orally bioavailable small molecule that binds to the estrogen receptor.[1] This binding event induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The depletion of cellular ER levels effectively abrogates estrogen-dependent signaling pathways, thereby inhibiting the proliferation and survival of ER-positive cancer cells.[1] This mechanism of action makes this compound a promising therapeutic agent for breast cancers that are dependent on estrogen receptor signaling for their growth and have developed resistance to other endocrine therapies.[3][4]

References

- 1. Gdc-0927 | C28H28FNO4 | CID 87055263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for (R)-GDC-0927 in In Vivo Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GDC-0927 is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2] As a SERD, GDC-0927 functions by binding to the estrogen receptor, leading to its ubiquitination and subsequent proteasomal degradation. This dual mechanism of antagonizing and eliminating the ER makes it an effective agent against both ligand-dependent and ligand-independent ER signaling pathways, which are critical drivers of ER+ breast cancer.[1] These application notes provide detailed protocols for the use of this compound in in vivo mouse xenograft studies to evaluate its efficacy.

Mechanism of Action: Estrogen Receptor Signaling Pathway

GDC-0927 targets the estrogen receptor, a key driver in the majority of breast cancers. The binding of estrogen to its receptor initiates a cascade of events leading to cell proliferation. GDC-0927 disrupts this pathway by inducing the degradation of the estrogen receptor.

Caption: Estrogen Receptor Signaling and GDC-0927 Inhibition.

Quantitative Data Summary

This compound has demonstrated dose-dependent anti-tumor efficacy in various ER+ breast cancer xenograft models, including those with ESR1 mutations. The established efficacious dose range is between 10 and 100 mg/kg/day administered orally.[1][3] While specific tumor growth inhibition (TGI) percentages from a single comprehensive study are not publicly detailed, the available data indicates significant tumor regression at these doses.

| Parameter | Value | Reference |

| Drug | This compound | N/A |

| Models | ER+ Breast Cancer Patient-Derived Xenografts (PDX) | [1] |

| Dose Range | 10 - 100 mg/kg/day | [1][3] |

| Administration | Oral (gavage) | [1] |

| Efficacy | Dose-dependent tumor regression | [1] |

| Tolerability | Well-tolerated within the efficacious dose range | [1] |

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Protocol (e.g., MCF-7)

This protocol outlines the establishment of an ER+ breast cancer xenograft model using the MCF-7 cell line, which is dependent on estrogen for growth.

Materials:

-

MCF-7 human breast adenocarcinoma cell line

-

Female immunodeficient mice (e.g., NU/NU, NOD/SCID)

-

17β-Estradiol pellets (e.g., 0.72 mg, 60-day release)

-

Matrigel® Basement Membrane Matrix

-

Culture medium (e.g., EMEM with 10% FBS and 0.01 mg/mL human recombinant insulin)

-

This compound

-

Oral gavage vehicle (see formulation section)

Procedure:

-

Animal Acclimatization: House mice in a pathogen-free environment for at least one week prior to the study.

-

Estrogen Supplementation: One to two days before cell implantation, subcutaneously implant a 17β-estradiol pellet in the dorsal flank of each mouse.

-

Cell Preparation: Culture MCF-7 cells to ~80% confluency. Harvest cells using trypsin and wash with sterile PBS. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.

-

Dosing: Prepare this compound in a suitable oral gavage vehicle. Administer the designated dose (e.g., 10, 30, or 100 mg/kg) orally once daily. The vehicle control group should receive the vehicle alone.

-

Endpoint: Continue treatment for the specified duration (e.g., 21-28 days). Monitor animal health and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Patient-Derived Xenograft (PDX) Model Protocol

PDX models more closely recapitulate the heterogeneity of human tumors.[4]

Materials:

-

Fresh ER+ breast cancer tumor tissue from a patient

-

Female immunodeficient mice (e.g., NOD/SCID Gamma)

-

17β-Estradiol pellets

-

Surgical tools

-

This compound

-

Oral gavage vehicle

Procedure:

-

Animal Preparation: As with CDX models, acclimatize mice and implant estradiol pellets.

-

Tumor Processing: Obtain fresh tumor tissue under sterile conditions. Mince the tissue into small fragments (2-3 mm³).

-

Tumor Implantation: Anesthetize a mouse. Make a small incision in the skin and create a subcutaneous pocket in the flank. Place a tumor fragment into the pocket and close the incision with surgical clips or sutures.

-

Tumor Growth and Passaging: Monitor tumor growth. Once the tumor reaches a volume of approximately 1000-1500 mm³, it can be excised and passaged into new host mice for cohort expansion.

-

Treatment Study: Once a cohort of mice with established PDX tumors of 150-200 mm³ is available, randomize and treat with this compound as described in the CDX protocol.

Formulation of this compound for Oral Gavage

The precise vehicle used in the original preclinical studies for GDC-0927 is not publicly detailed. However, a common and effective vehicle for oral administration of hydrophobic compounds in mice is a suspension in a mixture of a wetting agent and a suspending agent. A recommended starting point for formulation development is:

-

Vehicle: 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween 80 in sterile water.

-

Preparation:

-

Weigh the required amount of this compound.

-

Prepare the vehicle by first dissolving Tween 80 in water, then slowly adding methylcellulose while stirring until a homogenous suspension is formed.

-

Add the powdered GDC-0927 to the vehicle and vortex thoroughly to ensure a uniform suspension.

-

Prepare fresh daily or as stability allows.

-

Experimental Workflow and Logic

The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

Caption: In Vivo Xenograft Study Workflow for this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Preparation of (R)-GDC-0927 Stock Solution with DMSO

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of (R)-GDC-0927 using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for maintaining the integrity and activity of the compound for in vitro and in vivo studies.

Introduction

This compound, also known as GDC-0927, is a potent and selective estrogen receptor (ER) degrader (SERD) with oral bioavailability.[1] It is a non-steroidal antagonist of the estrogen receptor and has been investigated for its therapeutic potential in estrogen receptor-positive (ER+) breast cancer.[2] GDC-0927 functions by binding to the estrogen receptor, inducing its degradation, and thereby inhibiting ER-mediated signaling pathways that drive tumor growth.[1][3] Accurate preparation of stock solutions is the first critical step for reliable experimental results. DMSO is a common solvent for GDC-0927; however, proper handling is necessary due to its hygroscopic nature.[4]

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 461.52 g/mol | [3] |

| Solubility in DMSO | 83.33 mg/mL (180.56 mM) | |

| Appearance | Solid, light yellow to yellow | [4] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |

| Storage (DMSO Solution) | -80°C for 2 years; -20°C for 1 year | [4] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or newly opened dimethyl sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

-

Solvent Addition: Based on the molecular weight of 461.52 g/mol , add 216.7 µL of DMSO to the tube containing 1 mg of GDC-0927 to achieve a final concentration of 10 mM. For different desired concentrations, use the following formula:

Volume of DMSO (µL) = (Mass of GDC-0927 (mg) / 461.52 g/mol ) / Desired Concentration (mM) * 1,000,000

-

Dissolution:

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 10-15 minutes. It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using a newly opened bottle is recommended.[4]

-

-

Aliquotting and Storage:

Visualizations

Diagram 1: Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.

Diagram 2: Simplified Signaling Pathway of this compound

Caption: this compound inhibits ER signaling by inducing receptor degradation.

References

- 1. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gdc-0927 | C28H28FNO4 | CID 87055263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for (R)-GDC-0927 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GDC-0927, also known as SRN-927, is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD). It functions as a pure antagonist to the estrogen receptor (ER), inducing its degradation and thereby inhibiting both ligand-dependent and independent ER-mediated signaling pathways. Preclinical studies in patient-derived xenograft (PDX) models of ER-positive breast cancer have demonstrated its dose-dependent anti-tumor activity.[1][2] These notes provide detailed protocols for the preparation and administration of this compound in animal models for efficacy and pharmacokinetic studies.

Mechanism of Action: Estrogen Receptor Signaling Pathway